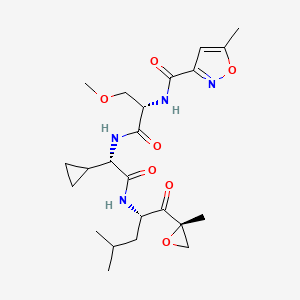![molecular formula C6H12N2 B13334062 2-Azabicyclo[2.2.1]heptan-2-amine](/img/structure/B13334062.png)
2-Azabicyclo[2.2.1]heptan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Azabicyclo[2.2.1]heptan-2-amine involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound often involve the preparation of tert-butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate and related compounds. These methods include the use of novel intermediate compounds and their enantiomers for synthesizing the target 2-azabicyclo[2.2.1]heptanyl compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2-Azabicyclo[2.2.1]heptan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can undergo substitution reactions to form a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation, electrophilic reagents for addition reactions, and oxidizing agents for oxidation reactions .
Major Products
Major products formed from these reactions include oxygenated 2-azabicyclo[2.2.1]heptanes, cis-3-aminocyclopentane carboxylic acid derivatives, and various polyfunctionalized bicyclic systems .
Wissenschaftliche Forschungsanwendungen
2-Azabicyclo[2.2.1]heptan-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and natural product scaffolds.
Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of 2-Azabicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of rho-associated protein kinase, it affects the phosphorylation of target proteins, leading to changes in cellular functions and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic amine with similar structural features but different functional groups and reactivity.
Quinuclidine: A related compound with a similar bicyclic structure but lacking the amine group at the 2-position.
Uniqueness
2-Azabicyclo[2.2.1]heptan-2-amine is unique due to its specific substitution pattern and the presence of an amine group at the 2-position, which imparts distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C6H12N2 |
|---|---|
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
2-azabicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C6H12N2/c7-8-4-5-1-2-6(8)3-5/h5-6H,1-4,7H2 |
InChI-Schlüssel |
UNJKKGQDZFILHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CN2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13334046.png)


![8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B13334052.png)
